molecular formula C22H21N5O2 B2775492 N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-07-4

N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Katalognummer: B2775492
CAS-Nummer: 852440-07-4
Molekulargewicht: 387.443
InChI-Schlüssel: GKQDBBVXHOFNNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a mesityl (2,4,6-trimethylphenyl) group and a phenyl-substituted pyrimidine core. This scaffold is of significant interest due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins. The compound’s acetamide linker and aromatic substituents enhance its pharmacokinetic properties, including solubility and bioavailability, while the pyrazolopyrimidinone core contributes to its pharmacodynamic activity .

Eigenschaften

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-9-15(2)20(16(3)10-14)25-19(28)12-26-13-23-21-18(22(26)29)11-24-27(21)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDBBVXHOFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the mesityl group: This step often involves a Friedel-Crafts alkylation reaction where mesitylene is reacted with the pyrazolo[3,4-d]pyrimidine core in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mechanistic Insights

  • Kinase Inhibition : Docking studies (PDB ID: 1M17) revealed that carbohydrazide analogs bind to the ATP pocket of EGFR via hydrogen bonding with Met769 and hydrophobic interactions with Leu694 and Leu768 . The mesityl group in the target compound may enhance hydrophobic interactions but reduce binding flexibility.
  • Apoptosis Induction : Flow cytometry data showed compound 235 (carbohydrazide derivative) induced the highest apoptosis (47.2%) in MCF-7 cells, suggesting substituent polarity influences apoptotic pathways .

Pharmacological Data Comparison

Parameter N-mesityl-2-(4-oxo-1-phenyl-...)acetamide Carbohydrazide Derivatives (e.g., 237) Peptide Conjugates (e.g., 17)
Kinase Inhibition Not reported EGFR IC50: 0.186 µM Not applicable
Antibacterial Activity Not tested Not tested MIC: <1 µg/mL
Apoptosis Induction Not tested Up to 47.2% (compound 235) Not tested
Solubility Enhanced by mesityl group Moderate (polar carbohydrazide) High (peptide backbone)

Biologische Aktivität

N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is C22H21N5O2C_{22}H_{21}N_{5}O_{2}, with a molecular weight of 419.5 g/mol. The compound features a mesityl group, a phenyl group, and an acetamide moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC22H21N5O2
Molecular Weight419.5 g/mol
Chemical ClassPyrazolo[3,4-d]pyrimidines

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a variety of biological activities, including:

  • Anticancer Activity : These compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, such as targeting cyclin-dependent kinases and other tyrosine kinases like Src and FLT3. For instance, studies have demonstrated that derivatives can significantly inhibit the growth of non-small cell lung cancer and melanoma cells .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against various pathogens. For example, specific pyrazole amides have been tested for their efficacy against phytopathogenic fungi, showing promising results in inhibiting mycelial growth .
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation .

The biological activity of N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and signal transduction pathways.
  • Molecular Targeting : Binding to specific receptors or proteins can modulate their activity, leading to altered cellular responses.

Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cytotoxicity Assays : Evaluations using the 60-NCI cancer cell line panel revealed that certain derivatives exhibited significant cytotoxic effects with GI50 values ranging from 1.17 to 18.40 μM .
  • Molecular Docking Studies : These studies suggest potential binding interactions with FLT3 and other relevant targets, providing insights into the structure-activity relationship (SAR) for further optimization .

Case Studies

Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • FLT3 Inhibitors : Compounds designed with a piperazine acetamide linkage showed remarkable anticancer activity against various cancer models .
  • Antifungal Activity : A series of pyrazole amide derivatives were synthesized and tested against multiple fungal strains, revealing moderate to excellent antifungal activity compared to standard treatments .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

The synthesis typically involves a multi-step route:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of 5-aminopyrazole derivatives with electrophilic reagents (e.g., acetylacetone or malononitrile) under acidic or basic conditions .
  • Step 2 : Introduction of the mesityl and phenyl groups via nucleophilic substitution or coupling reactions.
  • Step 3 : Acetamide functionalization using α-chloroacetamide precursors in the presence of bases like triethylamine or potassium carbonate . Key conditions : Solvents (ethanol, DMF), temperature control (60–100°C), and catalyst selection (e.g., NaH for deprotonation) are critical for yield optimization (≥70%) .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • NMR spectroscopy (1H, 13C) confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions .
  • High-resolution mass spectrometry (HR-MS) validates molecular weight (±0.001 Da accuracy) .
  • X-ray crystallography resolves 3D conformation, particularly for assessing non-covalent interactions (e.g., hydrogen bonding in the acetamide group) .
  • HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ kits to quantify IC50 values .
  • Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay at 48–72 hr incubations .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives be resolved?

  • Data normalization : Control for assay variability (e.g., cell passage number, serum batch) by including reference compounds (e.g., staurosporine for kinase assays) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., mesityl vs. trifluoromethoxy groups) using molecular docking (AutoDock Vina) to identify key binding interactions .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity across analogs .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising potency?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Lipophilicity adjustment : Replace mesityl with polar groups (e.g., morpholine) while maintaining π-π stacking with target residues .
  • Metabolic stability : Perform microsomal assays (human liver microsomes + NADPH) to identify metabolic hotspots for deuteration or fluorination .

Q. How can computational methods streamline reaction design for novel analogs?

  • Quantum chemical calculations : Use Gaussian09 to model transition states and predict regioselectivity in cyclization steps .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for new substitutions .
  • Molecular dynamics (MD) simulations : Simulate binding to ATP pockets (e.g., using GROMACS) to prioritize analogs with improved residence times .

Methodological Challenges and Solutions

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., kinases) in lysates after compound treatment .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down/MS identification .
  • Knockout/rescue experiments : Use CRISPR-Cas9 to delete putative targets and assess rescue with wild-type vs. mutant constructs .

Q. How are synthetic byproducts characterized, and what steps mitigate their formation?

  • LC-MS/MS : Identify byproducts (e.g., N-alkylated derivatives) via fragmentation patterns .
  • Reaction monitoring : Use in-situ IR spectroscopy to detect intermediates and adjust stoichiometry in real time .
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate >99% pure product .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.